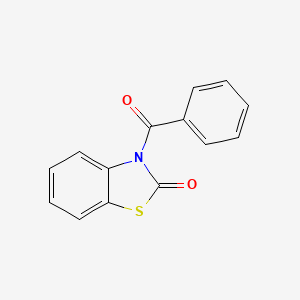

3-Benzoyl-2-benzothiazolone

Description

Significance of Benzothiazolone Scaffolds in Medicinal Chemistry Research

Benzothiazolone scaffolds, a subset of the broader benzothiazole (B30560) family, are recognized as privileged structures in medicinal chemistry. This designation stems from their ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. tandfonline.comresearchgate.net Numerous derivatives incorporating the benzothiazole ring system have been reported to exhibit significant biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor activities. researchgate.netnih.govtandfonline.com The versatility of the benzothiazole nucleus allows for structural modifications that can fine-tune its biological activity, making it a valuable pharmacophore in the development of new therapeutic agents. tandfonline.comderpharmachemica.com The ongoing research into benzothiazole derivatives continues to fuel advancements in pharmaceutical sciences, leading to the discovery of novel drug candidates. researchgate.net

Overview of Acylated Benzothiazolones in Contemporary Chemical Biology

Acylated benzothiazolones represent a specific class of derivatives where an acyl group is attached to the benzothiazolone core, often at the nitrogen atom. This acylation can significantly influence the compound's chemical properties and biological activity. In chemical biology, these compounds are utilized as probes to investigate biological processes and as starting points for the design of enzyme inhibitors. mdpi.com The introduction of an acyl group can enhance the molecule's ability to interact with specific enzymatic targets. The reactivity of the acyl group can be exploited in various chemical reactions to further functionalize the benzothiazolone scaffold, leading to the creation of libraries of compounds for screening purposes.

Scope and Research Focus on 3-Benzoyl-2-benzothiazolone

This article will focus specifically on the chemical compound 3-Benzoyl-2-benzothiazolone . The scope is intentionally narrowed to provide a detailed examination of this particular molecule, excluding broader discussions of other benzothiazole derivatives. The research focus will be on its synthesis, structural characterization, chemical reactivity, and its explored roles in chemical biology and medicinal chemistry as a potential enzyme inhibitor and a scaffold for further drug discovery. The information presented is based on existing academic research, providing a professional and authoritative overview of the current understanding of this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-benzoyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)17/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHWPLRQRJNORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of Acylated Benzothiazolones

Influence of Benzoyl Group Position and Substitutions on Biological Activity Profiles

The placement and substitution of the acyl group on the benzothiazolone scaffold are critical determinants of the resulting compound's biological activity. The electronic and steric properties of these groups significantly modulate the molecule's interaction with biological targets. wjahr.com

N-Acyl vs. C-6 Acyl Benzothiazolones

The position of the acyl group, either on the nitrogen atom of the thiazole (B1198619) ring (N-Acyl) or at the 6-position of the benzene (B151609) ring (C-6 Acyl), profoundly influences the biological activity.

Studies have shown that 6-acyl-2(3H)-benzothiazolone derivatives are effective lipid-lowering agents. tandfonline.com A comparative study of fifteen compounds with an acyl side-chain at position-6 identified 6-benzoyl-2(3H)-benzothiazolone as the most potent in lowering cholesterol levels in mice. tandfonline.com Its efficacy was found to be comparable to the standard drug, fenofibrate, particularly in improving the HDL-cholesterol to total cholesterol ratio. tandfonline.com

Conversely, functionalization at the nitrogen atom (position 3) is also a key strategy for modifying activity. For instance, the synthesis of 3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid demonstrated significant analgesic and anti-inflammatory properties. researchgate.net This suggests that while the C-6 acylation provides a core structure for certain activities like lipid-lowering, further substitution at the N-3 position can introduce or enhance other pharmacological effects. researchgate.netmedipol.edu.tr

In the context of receptor binding, particularly for serotonin (B10506) receptors like 5-HT1A and 5-HT7, 3,6-disubstituted benzothiazolone derivatives have demonstrated high affinity and selectivity. acs.orgnih.gov This dual substitution highlights a synergistic relationship where both C-6 and N-3 positions are crucial for optimizing interactions with specific biological targets.

Impact of Substituent Groups on the Benzoyl Moiety

Modifying the benzoyl group itself with various substituents offers another layer of control over the biological profile of the parent compound. The introduction of different functional groups can alter the electronic distribution, lipophilicity, and steric hindrance of the molecule, thereby fine-tuning its interaction with target receptors or enzymes. wjahr.com

For example, in a series of 6-acyl-2(3H)-benzothiazolones evaluated for lipid-lowering effects, the nature of the acyl group was varied. The data below illustrates how changes from a simple benzoyl group to other acyl groups affect the compound's activity. tandfonline.com

This data indicates that while the benzoyl group is highly effective, other acyl groups like the butyryl group can lead to a greater reduction in both cholesterol and triglycerides. tandfonline.com The introduction of a chloro-substituent on the benzoyl ring appears to diminish the cholesterol-lowering activity compared to the unsubstituted benzoyl group. tandfonline.com Furthermore, theoretical studies on N-substituted-6-acylbenzothiazolone derivatives have suggested that adding fluorine or methoxy (B1213986) (OCH3) groups can significantly alter the biological activity. researchgate.net

Role of the Benzothiazolone Nucleus as a Pharmacophore

The benzothiazole (B30560) ring system is a well-established and versatile pharmacophore in medicinal chemistry. researchgate.netbenthamdirect.comtandfonline.com A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target, thereby triggering or blocking its biological response. thaiscience.info The benzothiazole nucleus is present in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. wjahr.comresearchgate.netscispace.com

The benzothiazolone core, a derivative of benzothiazole, owes its potent pharmacophoric nature to several key features. Its rigid bicyclic structure provides a defined scaffold for the spatial arrangement of various functional groups. acs.orgnih.gov The carbonyl oxygen and the heterocyclic ring system can participate in crucial hydrogen bonding and hydrophobic interactions with biological targets. acs.orgnih.gov

For instance, benzothiazolone derivatives have shown high selectivity and affinity for 5-HT1A and 5-HT7 serotonin receptors, which is attributed to the ability of the carbonyl oxygen and the benzothiazolone ring to form these specific interactions. acs.orgnih.gov This inherent capacity to interact with diverse biological targets makes the benzothiazolone nucleus a privileged scaffold in drug discovery. researchgate.netresearchgate.net

Structure-Activity Landscape Analysis

An analysis of the broader structure-activity landscape of acylated benzothiazolones reveals several key trends. The biological activity is not dictated by a single feature but rather by a combination of factors including the position of acylation, the nature of the acyl group, and substitutions on both the benzothiazolone core and the acyl moiety. wjahr.comnih.gov

The following table summarizes the general SAR trends observed for benzothiazolone derivatives based on their substitution patterns.

Chemometric analyses, which use statistical methods to understand chemical data, have also been applied to classify benzothiazolone derivatives based on their calculated physicochemical parameters, successfully grouping them into active and inactive sets. researchgate.net These studies reinforce the idea that properties like polarizability and heat of formation are correlated with the observed biological activity. researchgate.net

Rational Design Principles Derived from SAR Studies

The insights gained from SAR studies provide a clear roadmap for the rational design of new, more potent, and selective benzothiazolone-based therapeutic agents. wjahr.commdpi.com The goal of rational design is to systematically build upon the knowledge of how structure affects function to create optimized drug candidates. wjahr.comnih.gov

Based on the available SAR data, several key design principles can be established:

Core Scaffold Selection : The 2(3H)-benzothiazolone nucleus serves as an excellent starting point or pharmacophore for a variety of biological targets due to its favorable interaction profile. researchgate.nettandfonline.com

Positional Optimization : For activities like lipid modulation, acylation at the C-6 position is a validated strategy. tandfonline.com For other targets, or to introduce polypharmacology, dual substitution at both the C-6 and N-3 positions should be explored. researchgate.netacs.org

Fine-Tuning through Substitution : The benzoyl ring attached at C-6 is a prime location for introducing substituents to modulate activity. SAR data suggests that even minor changes, such as adding a methyl or halogen group, can significantly impact potency. tandfonline.comresearchgate.net This allows for the fine-tuning of electronic and steric properties to maximize target engagement. wjahr.com

Bioisosteric Replacement : The benzoyl group can be replaced by other acyl groups (e.g., butyryl) or different heterocyclic rings in a bioisosteric approach to improve potency or alter the pharmacological profile. tandfonline.comresearchgate.net

By applying these principles, medicinal chemists can move beyond random screening and towards the targeted design of benzothiazolone derivatives with improved therapeutic potential for a range of diseases. wjahr.comnih.gov

Molecular Interactions and Mechanistic Insights of Acylated Benzothiazolones

Elucidation of Molecular Targets and Binding Mechanisms

The specific molecular targets and detailed binding mechanisms of 3-Benzoyl-2-benzothiazolone are not yet extensively characterized. However, research on structurally related benzothiazolone derivatives provides some predictive insights into its potential biological activities.

Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinases, PPAR Gamma)

There is currently no direct evidence in the reviewed literature specifically demonstrating the inhibition of tyrosine kinases by 3-Benzoyl-2-benzothiazolone. Tyrosine kinases are a broad family of enzymes that play crucial roles in cellular signaling, and their inhibition is a key mechanism for many therapeutic agents. While some tyrosine kinase inhibitors feature heterocyclic scaffolds, the specific activity of the 3-benzoyl-2-benzothiazolone structure in this context remains uninvestigated.

Similarly, direct modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) by 3-Benzoyl-2-benzothiazolone has not been reported. However, studies on positional isomers, such as 6-acyl-2(3H)-benzothiazolone derivatives , have shown them to be potent agonists of PPARγ. nih.govnih.govscispace.comtandfonline.com This suggests that the benzothiazolone scaffold can interact with the PPARγ ligand-binding domain. The difference in the position of the acyl group, from position 6 to position 3, would significantly alter the molecule's three-dimensional shape and electronic distribution, making it unclear if 3-Benzoyl-2-benzothiazolone would exhibit similar activity. Computational modeling and in vitro assays would be necessary to determine if it can effectively bind to and modulate PPARγ.

Receptor Binding Interactions (e.g., G-protein Coupled Receptors, Ion Channels)

The interaction of 3-Benzoyl-2-benzothiazolone with G-protein Coupled Receptors (GPCRs) and ion channels is another area where specific data is lacking. Research on other substituted benzothiazolones has indicated potential interactions with GPCRs. For instance, certain acetylated benzothiazolone derivatives have been developed as imaging agents for serotonin (B10506) receptors 5-HT1A and 5-HT7, which are members of the GPCR family. acs.org These studies, however, focused on derivatives with different substitution patterns, making direct extrapolation to the 3-benzoyl derivative speculative. The nature and position of substituents on the benzothiazolone core are critical for receptor affinity and selectivity.

Hydrogen Bonding Networks in Ligand-Target Recognition

Detailed studies elucidating the specific hydrogen bonding networks formed between 3-Benzoyl-2-benzothiazolone and its potential biological targets are not available in the current body of scientific literature. For any ligand-receptor interaction, hydrogen bonds play a critical role in determining binding affinity and specificity. The 2-benzothiazolone core contains a nitrogen atom and a carbonyl oxygen atom which could potentially act as hydrogen bond acceptors, while the benzoyl group's carbonyl oxygen could also participate in such interactions. The precise geometry and electronic environment of these potential hydrogen bonding sites would be crucial in dictating the compound's interaction with amino acid residues within a target's binding pocket. Without co-crystallography or detailed molecular modeling studies, the nature of these interactions remains theoretical.

Ligand Efficiency and Binding Affinity Considerations

Due to the absence of specific binding data for 3-Benzoyl-2-benzothiazolone with any particular biological target, it is not possible to calculate its ligand efficiency or report on its binding affinity. Ligand efficiency is a metric used in drug discovery to assess the binding energy of a compound on a per-atom basis, providing a measure of how effectively a molecule binds to its target. Binding affinity, typically expressed as an inhibition constant (Ki) or dissociation constant (Kd), is a direct measure of the strength of the interaction between a ligand and its receptor. The determination of these parameters requires experimental data from binding assays, which are not currently available for 3-Benzoyl-2-benzothiazolone.

Computational Chemistry and Theoretical Studies of 3 Benzoyl 2 Benzothiazolone and Derivatives

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. scirp.orgscirp.org For 3-Benzoyl-2-benzothiazolone and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), are employed to determine optimized molecular geometries. scirp.orgscirp.orgnbu.edu.sa These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. nih.gov

| Parameter | Description |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. Common examples include B3LYP. scirp.org |

| Basis Set | A set of mathematical functions used to build the molecular orbitals. Examples include 6-31G(d,p) and 6-311++G(d,p). nbu.edu.sa |

| Optimized Geometry | The lowest energy arrangement of atoms in a molecule, representing its most stable structure. |

| Bond Lengths & Angles | The distances between atomic nuclei and the angles between adjacent bonds, respectively. |

| Dihedral Angles | The angle between two intersecting planes, which helps to define the molecule's 3D shape. nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are key to understanding a molecule's electronic properties and reactivity. scirp.orglibretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, making the molecule "softer." researchgate.net For 3-Benzoyl-2-benzothiazolone and its derivatives, FMO analysis can predict how modifications to the molecular structure will affect its reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the HOMO and LUMO energy levels and, consequently, the HOMO-LUMO gap. mdpi.com

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital | The region from which electrons are most likely to be donated. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | The region where electrons are most likely to be accepted. libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and greater polarizability. researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. scirp.org Typically, red areas indicate negative electrostatic potential, corresponding to regions rich in electrons that are susceptible to electrophilic attack. researchgate.net Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions prone to nucleophilic attack. researchgate.net

For 3-Benzoyl-2-benzothiazolone, MEP analysis can identify the most likely sites for chemical reactions. For example, the oxygen and nitrogen atoms are often found to be in negative potential regions, making them potential sites for interaction with electrophiles. researchgate.nettrdizin.gov.tr This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. uni-muenchen.de

| Color on MEP Map | Electrostatic Potential | Type of Attack |

| Red | Negative | Electrophilic |

| Blue | Positive | Nucleophilic |

| Green | Neutral | Less likely to be a primary reaction site |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govijprajournal.com This method is extensively used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. ijprajournal.com

For 3-Benzoyl-2-benzothiazolone and its derivatives, molecular docking simulations can be performed to evaluate their binding affinity and interaction patterns with specific protein targets. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. mdpi.com The results of docking studies, often expressed as a docking score or binding energy, can help prioritize compounds for further experimental testing. acs.org

In Silico Prediction of Molecular Properties for Research Design

In silico methods are computational approaches used to predict the physicochemical and pharmacokinetic properties of molecules. These predictions are crucial in the early stages of research, such as in drug discovery, to filter and prioritize compounds with desirable characteristics. nih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov Computational tools can predict the logP values for 3-Benzoyl-2-benzothiazolone and its derivatives, providing an indication of their potential bioavailability. Polarity, often assessed by the polar surface area (PSA), is another important descriptor that affects a molecule's ability to permeate cell membranes. researchgate.net

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties similar to those of known drugs. nih.govresearchgate.net This evaluation is often based on rules like Lipinski's "Rule of Five," which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net By computationally screening a library of 3-Benzoyl-2-benzothiazolone derivatives for these properties, researchers can prioritize compounds that are more likely to have favorable pharmacokinetic profiles, thus streamlining the drug discovery process. orientjchem.org

| Property | Lipinski's Rule of Five Guideline |

| Molecular Weight | ≤ 500 Da |

| LogP | ≤ 5 |

| Hydrogen Bond Donors | ≤ 5 |

| Hydrogen Bond Acceptors | ≤ 10 |

Advancements in Derivatization and Scaffold Hybridization of Benzothiazolones

Synthesis of Novel Benzothiazolone-Based Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecular entity, has emerged as a powerful tool in drug discovery. This approach aims to create synergistic effects, enhance biological activity, or modulate physicochemical properties. Benzothiazolones have been successfully hybridized with various heterocyclic and acyclic moieties, leading to the development of promising new chemical entities.

The fusion of benzothiazole (B30560) and 1,2,3-triazole moieties has been achieved primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govbohrium.com This reaction provides a highly efficient and regioselective method for linking a benzothiazole unit, functionalized with either an azide (B81097) or an alkyne, to a complementary triazole precursor. nih.gov

One common synthetic route involves the propargylation of a starting benzothiazole, such as S-propargyl mercaptobenzothiazole, which then undergoes a 1,3-dipolar cycloaddition with various organic azides to yield the desired 1,4-disubstituted triazole-benzothiazole hybrids. nih.gov An alternative approach begins with the conversion of 2-aminobenzothiazole (B30445) derivatives into corresponding azides, which are then reacted with terminal alkynes. rsc.orgrsc.org This methodology has been employed to create a series of benzothiazole-1,2,3-triazole hybrids tethering hydrazone or thiosemicarbazone linkages, demonstrating the modularity of the approach. rsc.orgrsc.org These synthetic strategies underscore the power of click chemistry to readily generate libraries of complex benzothiazole-triazole conjugates for biological screening. bohrium.com

Table 1: Synthesis of Benzothiazole-1,2,3-triazole Hybrids

| Starting Materials | Key Reaction Type | Resulting Hybrid | Reference |

|---|---|---|---|

| S-propargyl mercaptobenzothiazole + α-halo ester/amide | 1,3-Dipolar Cycloaddition | 1,2,3-triazole derivatives based on benzothiazole | nih.gov |

| Azidobenzothiazoles + O-propargylated benzylidene derivatives | Copper-Catalyzed 1,3-Dipolar Cycloaddition (CuAAC) | Hydrazone/thiosemicarbazone-based benzothiazole-1,2,3-triazole hybrids | rsc.orgrsc.org |

| 2-(prop-2-yn-1-ylthio)benzo[d]thiazole + Aromatic azides | Copper(I) Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Benzothiazole-1,2,3-triazole derivatives | bohrium.com |

Schiff bases, characterized by the azomethine (C=N) group, are readily synthesized through the condensation of a primary amine with an active carbonyl compound. This reaction has been effectively used to create a wide range of benzothiazolone-based Schiff base derivatives. researchgate.net A common and efficient method involves the condensation of 6-amino-2(3H)-benzothiazolone with various substituted aromatic aldehydes in refluxing ethanol (B145695), often with a catalytic amount of acetic acid. researchgate.net

To enhance the efficiency and environmental friendliness of the synthesis, green chemistry approaches have been explored. These include the use of ultrasound irradiation in an ethanol medium, which can significantly shorten reaction times and improve yields. sciforum.netsciforum.net For example, the ultrasound-assisted reaction between 3-methyl-2-benzothiazolinone and 5-chloro-2-hydroxybenzaldehyde in ethanol proceeds to completion quickly, yielding the desired product in high purity. sciforum.netsciforum.net Microwave-assisted synthesis has also been investigated as an alternative to conventional heating, offering a method to reduce reaction times for the formation of these derivatives. The formation of the imine bond is confirmed spectroscopically by the appearance of a characteristic proton signal in the ¹H NMR spectrum and the disappearance of the aldehyde proton signal. sciforum.net

Table 2: Synthesis Methods for Benzothiazolone-Based Schiff Bases

| Amine Component | Aldehyde Component | Method | Advantages | Reference |

|---|---|---|---|---|

| 6-amino-2(3H)-benzothiazolone | Various aromatic aldehydes | Conventional heating in ethanol with acetic acid catalyst | Simple, efficient | researchgate.net |

| 3-methyl-2-benzothiazolinone | 5-chloro-2-hydroxybenzaldehyde | Ultrasound-assisted synthesis in ethanol | Green chemistry, short reaction time, high yield | sciforum.netsciforum.net |

| 6-aminobenzothiazolone | Substituted nitrobenzaldehydes | Microwave irradiation vs. Conventional heating | Reduced reaction time, improved yields |

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a key structural motif in medicinal chemistry. The conjugation of benzothiazole and chalcone (B49325) scaffolds has led to hybrid molecules with significant biological activities. ijacskros.com The most prevalent synthetic route to these conjugates is the Claisen-Schmidt condensation reaction. ijacskros.com This method typically involves the base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde. In this context, substituted benzothiazole carbaldehydes are reacted with various substituted acetophenones in the presence of a base like aqueous potassium hydroxide (B78521) in ethanol to yield the target chalcone-benzothiazole conjugates. ijacskros.comresearchgate.net

These hybrids have been synthesized and evaluated for a range of biological activities. For instance, a series of chalcone-amidobenzothiazole conjugates were synthesized and found to exhibit potent anticancer activity, with some compounds showing IC₅₀ values in the low micromolar range against various cancer cell lines. nih.gov The α,β-unsaturated ketone moiety of the chalcone structure is a critical feature, and linking it to the benzothiazole pharmacophore has proven to be a fruitful strategy for developing novel therapeutic agents. ijacskros.comhealthinformaticsjournal.com

The thiourea (B124793) moiety is a versatile functional group known for its ability to form hydrogen bonds and coordinate with metal ions, making it a valuable component in the design of bioactive molecules. Hybrid compounds that incorporate both a benzothiazole ring and a thiourea linker have been synthesized and investigated for various applications. tandfonline.comnih.gov

A straightforward synthetic strategy involves the reaction of 2-aminobenzothiazole derivatives with appropriately substituted isothiocyanates. mdpi.com For example, a series of N-(6-substituted-benzo[d]thiazol-2-yl)-N'-(benzoyl)thioureas were prepared in good yields from 6-substituted 2-aminobenzothiazoles and substituted benzoyl isothiocyanates. mdpi.com Similarly, reacting 4/6-substituted 2-aminobenzothiazoles with phenylisothiocyanate in refluxing ethanol produces N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas. mdpi.com These synthetic protocols are robust and allow for the generation of a diverse library of thiourea-benzothiazole hybrids by varying the substituents on both the benzothiazole ring and the isothiocyanate precursor. tandfonline.comnih.gov

Development of Functionalized Building Blocks

The strategic development of functionalized benzothiazolone building blocks is crucial for their use in more complex molecular architectures, including polymers and multi-component drug candidates. These building blocks are essentially benzothiazolone cores that have been pre-functionalized with reactive groups, allowing for subsequent chemical transformations.

For example, 2-aminobenzothiazole can be derivatized to introduce chloromethylbenzoyl groups, yielding intermediates like 4-(chloromethyl)-N-(5,6-substituted benzo[d]thiazol-2-yl) benzamides. nih.gov These chlorinated compounds serve as versatile electrophilic building blocks that can be reacted with various nucleophiles, such as piperazine (B1678402) derivatives, to synthesize more elaborate target molecules. nih.gov Another approach involves creating Mannich bases from 6-benzoyl-2(3H)-benzothiazolone. The reaction with formaldehyde (B43269) and a secondary amine introduces a substituted aminomethyl group at the N-3 position, yielding compounds like 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives. asianpubs.orgmedipol.edu.tr

Furthermore, benzothiadiazole, a related heterocyclic system, and its derivatives are recognized as important electron-deficient building blocks for constructing high-performance donor-acceptor polymers used in organic electronics. rsc.orgresearchgate.net The functionalization of these core structures allows for fine-tuning of the electronic properties and morphology of the resulting polymers. Similarly, functionalized 1,2,3-triazoles, which can be linked to benzothiazoles, have been used as building blocks for creating photoluminescent copper(I) polymers, highlighting the role of these heterocyclic scaffolds in materials science. nih.gov

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for biological screening. This approach is particularly valuable for exploring the chemical space around privileged scaffolds like benzothiazole. Several strategies have been developed to efficiently produce a wide range of benzothiazole derivatives.

One powerful DOS strategy involves the oxidative coupling of aldehydes with o-aminothiophenols. proquest.com A method using a potassium persulfate-CuSO₄ system in aqueous micelles has been developed for the synthesis of 2-substituted-benzothiazole libraries. This approach is environmentally friendly, proceeds with short reaction times, and produces excellent yields and chemoselectivity, making it suitable for generating a large number of diverse compounds. proquest.com

Other green chemistry approaches also contribute to DOS by providing efficient and clean synthetic routes. The condensation of 2-aminothiophenol (B119425) with various aldehydes can be catalyzed by H₂O₂/HCl in ethanol at room temperature, accommodating a wide range of functional groups on the aldehyde. nih.govresearchgate.net The development of one-pot, multi-component reactions is another hallmark of DOS. An efficient one-pot synthesis of 2-acylbenzothiazoles from aryl methyl ketones and 2-aminobenzenethiol under metal-free conditions has been reported, proceeding through a condensation, Michael addition, and oxidative dehydrogenation sequence. nih.gov These strategies, which often feature readily available starting materials and operationally simple procedures, are essential for the systematic exploration of the benzothiazole chemical scaffold. mdpi.com

Future Directions and Research Opportunities in 3 Benzoyl 2 Benzothiazolone Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods like the condensation of 2-aminobenzenethiol with carbonyl-containing compounds. mdpi.com However, modern synthetic chemistry is continuously evolving, with a focus on efficiency, sustainability, and the ability to generate diverse molecular libraries. Future research in the synthesis of 3-benzoyl-2-benzothiazolone and its analogs should focus on several key areas:

One-Pot and Multicomponent Reactions: Developing one-pot syntheses and multicomponent reactions would significantly streamline the production of these compounds. nih.govmdpi.com These approaches, which combine multiple reaction steps into a single procedure without isolating intermediates, offer advantages in terms of time, resource, and waste reduction. For instance, a three-component synthesis of 4H-pyrimido[2,1-b]benzothiazoles has been successfully developed using a Lewis acid catalyst. mdpi.com

Green Chemistry Approaches: The principles of green chemistry, such as the use of environmentally benign solvents and catalysts, should be increasingly integrated into synthetic strategies. mdpi.comnih.gov For example, the use of H2O2/HCl as a catalyst in ethanol (B145695) for the condensation of 2-aminothiophenol (B119425) and aldehydes represents a greener alternative to traditional methods. mdpi.com

Flow Chemistry: The application of flow chemistry could enable the continuous and scalable production of 3-benzoyl-2-benzothiazolone derivatives. This technology offers precise control over reaction parameters, leading to improved yields and purity.

Novel Catalytic Systems: Exploration of new catalytic systems, including biocatalysts and photocatalysts, could open up new reaction pathways and provide access to previously inaccessible derivatives.

A significant body of work has already been established for the synthesis of various benzothiazole derivatives. For example, the reaction of 2-mercaptoaniline with acid chlorides is a common method for preparing benzothiazoles. wikipedia.org Another approach involves the condensation of 2-aminobenzenethiol with aromatic aldehydes. mdpi.com The synthesis of nitro-amidino benzothiazoles has been achieved through the condensation of nitro-substituted 2-aminobenzothiole with 4-nitrobenzoylchloride. mdpi.com These established methods provide a solid foundation for the development of more advanced and efficient synthetic strategies for 3-benzoyl-2-benzothiazolone derivatives.

Advanced SAR and Mechanism of Action Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For 3-benzoyl-2-benzothiazolone derivatives, future SAR studies should be more systematic and comprehensive.

Systematic Structural Modifications: A systematic exploration of substitutions on both the benzothiazole ring and the benzoyl moiety is necessary to delineate the key structural features required for specific biological activities. nih.gov Literature suggests that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.com

Stereochemistry and Conformational Analysis: Investigating the impact of stereochemistry and conformational preferences on biological activity can provide deeper insights into ligand-receptor interactions.

Mechanism of Action Elucidation: A thorough understanding of the mechanism of action is paramount for rational drug design. Future research should employ a combination of biochemical, biophysical, and cell-based assays to identify the specific molecular targets and signaling pathways modulated by these compounds. For example, some benzothiazole derivatives have been shown to act as sigma receptor ligands, while others exhibit antiproliferative activity by targeting different cellular pathways. nih.govmdpi.com

Table 1: SAR Insights for Benzothiazole Derivatives

| Position of Substitution | Impact on Biological Activity | Reference |

| C-2 | Crucial for a variety of biological activities. | benthamscience.com |

| C-6 | Important for diverse pharmacological effects. | benthamscience.com |

| Linker Length (in sigma receptor ligands) | Influences binding affinity. | nih.gov |

| Aryl Substitution (in sigma receptor ligands) | Affects binding affinity and selectivity. | nih.gov |

| Alkylamine Ring Size (in sigma receptor ligands) | Modulates receptor binding. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.net These computational tools can accelerate the design and optimization of novel compounds with desired properties.

Generative Models: Generative AI models can be trained on existing chemical data to propose novel 3-benzoyl-2-benzothiazolone derivatives with predicted high activity and favorable pharmacokinetic profiles. youtube.comyoutube.com These models can explore a vast chemical space that is inaccessible through traditional methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced ML-based QSAR models can be developed to predict the biological activity of new derivatives based on their structural features. researchgate.net These models can help prioritize the synthesis of the most promising compounds.

Predictive Toxicology: AI and ML algorithms can be used to predict the potential toxicity and adverse effects of new compounds early in the drug discovery process, reducing the risk of late-stage failures.

Recent advances have seen the development of generative models that require significantly less training data, making them more efficient for specific design tasks. youtube.com These models can learn the "grammar" of molecular graphs to generate new candidates. youtube.com

Development of Targeted Research Probes and Chemical Tools

3-Benzoyl-2-benzothiazolone derivatives with high affinity and selectivity for specific biological targets can be developed as valuable research probes and chemical tools.

Fluorescent Probes: By incorporating fluorescent moieties, these compounds can be used to visualize and track their target proteins or cellular processes in real-time. Benzothiazole derivatives are known to exhibit strong luminescence. nih.gov

Affinity-Based Probes: Derivatives functionalized with reactive groups can be used for affinity-based protein profiling to identify the direct binding partners of these compounds in a complex biological system.

PET Imaging Agents: Radiolabeled derivatives could be developed as positron emission tomography (PET) imaging agents for diagnostic purposes, particularly in oncology and neuroscience. nih.gov A fluorinated derivative of a 2(3H)-benzothiazolone has already been developed as a PET imaging agent. nih.gov

Investigation into Unexplored Biological Target Classes

While some biological targets of benzothiazole derivatives have been identified, such as sigma receptors and proteins involved in cancer cell proliferation, a vast landscape of potential targets remains unexplored. nih.govmdpi.com

Kinases: Given the prevalence of kinase inhibitors in modern medicine, investigating the potential of 3-benzoyl-2-benzothiazolone derivatives to inhibit specific kinases is a promising avenue. rsc.org

Epigenetic Targets: The role of these compounds in modulating epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, should be investigated.

Ion Channels and G-Protein Coupled Receptors (GPCRs): Screening these compounds against panels of ion channels and GPCRs could reveal novel and unexpected biological activities.

DNA and RNA G-quadruplexes: Targeting non-canonical DNA and RNA structures like G-quadruplexes is an emerging area in cancer therapy, and the potential of these compounds to bind and stabilize such structures should be explored. acs.org

The structural versatility of the benzothiazole scaffold, combined with the continuous advancements in synthetic chemistry, computational modeling, and biological screening, positions 3-benzoyl-2-benzothiazolone and its derivatives as a promising class of compounds for future drug discovery and chemical biology research.

Q & A

Q. What are the established synthetic pathways for 3-Benzoyl-2-benzothiazolone, and what are their comparative advantages?

- Methodological Answer : 3-Benzoyl-2-benzothiazolone can be synthesized via condensation reactions involving 2-aminothiophenol derivatives and benzoylating agents. Key routes include:

- Route 1 : Reaction of 2-aminothiophenol with ethyl cyanoacetate or diethyl malonate under basic conditions, followed by benzoylation .

- Route 2 : Cyclization of intermediates derived from cyanomethylene benzothiazole precursors .

- Route 3 : Hydrazine hydrate-mediated derivatization of ethyl-2-benzothiazolyl acetate, which can be further functionalized .

- Optimization : Route 1 typically offers higher yields (>75%) under mild conditions (room temperature, ethanol solvent), while Route 3 allows for modular derivatization to explore structural diversity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing 3-Benzoyl-2-benzothiazolone derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns and confirms cyclization. For example, the carbonyl resonance in 3-benzoyl derivatives appears at δ ~170 ppm in ¹³C NMR .

- X-ray Diffraction : Resolves stereochemical ambiguities. A study on benzothiazinone analogs used X-ray to confirm the planar geometry of the benzothiazole core .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weights and fragmentation patterns, critical for novel derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for structurally similar benzothiazolone derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:

- Comparative Analysis : Cross-reference experimental data with computational models (e.g., DFT calculations for NMR chemical shifts) .

- Dynamic NMR Studies : Resolve tautomeric equilibria by analyzing temperature-dependent spectral changes .

- Crystallographic Validation : X-ray structures provide definitive bond-length and angle data to distinguish between isomers .

Q. What strategies optimize reaction yields for 3-Benzoyl-2-benzothiazolone derivatives in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in benzoylation steps, while ethanol minimizes side reactions in cyclization .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- In-situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction times dynamically .

Q. How do structural modifications of 3-Benzoyl-2-benzothiazolone influence its interaction with biological targets like DNA or enzymes?

- Methodological Answer :

- DNA Binding Studies : UV-Vis spectroscopy and viscometric titrations reveal intercalation or groove-binding modes. For example, introducing electron-withdrawing groups (e.g., -NO₂) enhances DNA affinity via electrostatic interactions .

- Enzyme Inhibition Assays : Molecular docking combined with kinetic studies (e.g., IC₅₀ measurements) identifies critical substituents. A study on benzothiazinones showed that the 4-hydroxy group is vital for CDK1 kinase inhibition .

Q. What are the best practices for analyzing reaction mechanisms in benzothiazolone synthesis?

- Methodological Answer :

- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in cyclization .

- Computational Modeling : DFT or MD simulations predict transition states and energy barriers for key steps like benzoylation or ring closure .

- Kinetic Profiling : Monitor reaction progress via time-resolved IR spectroscopy to identify rate-determining steps .

Data Contradiction & Validation

Q. How should researchers reconcile discrepancies between theoretical and experimental spectral data?

- Methodological Answer :

- Error Analysis : Check for solvent effects or proton exchange in NMR simulations. Adjust computational parameters (e.g., solvent model in DFT) to match experimental conditions .

- Hybrid Techniques : Combine experimental IR/Raman data with theoretical vibrational analyses to validate peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.